N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
Description
N-[2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a heterocyclic compound featuring a quinoxaline-dione core fused with a benzoxazine-carboxamide moiety. The ethyl linker connects this core to a 3-hydroxy-2H-1,4-benzoxazine-6-carboxamide group, which introduces hydrogen-bonding capabilities and structural rigidity.
Properties
Molecular Formula |
C19H16N4O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26) |
InChI Key |
ONWUXAMVPGFEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxylic Acid
The carboxyl group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction conditions include refluxing in anhydrous dichloromethane (DCM) for 4 hours, followed by solvent evaporation under reduced pressure.
Amide Bond Formation
The acid chloride is reacted with the ethylamine derivative in the presence of triethylamine (TEA) as a base. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | Maximizes solubility |
| Temperature | 0°C → 25°C (gradient) | Reduces side reactions |
| Molar Ratio (Acid:Amine) | 1:1.1 | Ensures complete conversion |
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in 72% yield.
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents like xylene enhance cyclization efficiency by stabilizing transition states through hydrophobic interactions. Conversely, polar aprotic solvents (e.g., DMAc) improve amine solubility during coupling but require stringent drying to prevent hydrolysis.
Temperature Control
Elevated temperatures (>100°C) accelerate benzoxazine formation but risk thermal degradation. A balance is achieved by stepwise heating: 80°C for initial cyclization, followed by 120°C for curing.
Catalytic Additives
Lewis acids such as zinc chloride (ZnCl₂) at 5 mol% reduce reaction times by 40% but complicate purification due to metal chelation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The quinoxaline-dione fragment (2,3-dioxo-3,4-dihydroquinoxaline) undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The carbonyl groups at positions 2 and 3 react with aqueous HCl (1–2 M) at 80–100°C, yielding 1,2-diaminobenzene derivatives and oxalic acid .
-
Basic Hydrolysis : In NaOH (1–3 M), the dione ring opens to form 2,3-dihydroxyquinoxaline intermediates, which further degrade into anthranilic acid analogs .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product(s) | Source |
|---|---|---|---|---|
| Acidic | 2 M HCl | 90°C | 1,2-diaminobenzene + oxalic acid | |
| Basic | 3 M NaOH | 80°C | 2,3-dihydroxyquinoxaline derivatives |
Nucleophilic Substitution
The electron-deficient quinoxaline-dione system is susceptible to nucleophilic attack:
-
Amine Substitution : Reaction with primary amines (e.g., methylamine) in ethanol at reflux replaces the oxo group at position 3, forming 3-aminoquinoxalin-2-one derivatives .
-
Thiol Addition : Thiophenol reacts with the dione in DMF at 120°C, producing 3-(phenylthio)quinoxalin-2-one .
Mechanistic Pathway :
-
Nucleophile attacks the carbonyl carbon at position 3.
Cyclization and Spiro-Fused Heterocycle Formation
The ethyl linker between the quinoxaline-dione and benzoxazine-carboxamide moieties enables intramolecular cyclization:
-
Thermal Cyclization : Heating in DMSO at 150°C forms a spiro-fused benzoxazinoquinoxaline system via C–N bond formation .
-
Acid-Catalyzed Cyclization : In H2SO4, the hydroxy group on the benzoxazine ring dehydrates, forming a fused tricyclic structure .
Oxidation and Reduction
-
Oxidation : The 3-hydroxy group on the benzoxazine ring oxidizes to a ketone using MnO2 in CH2Cl2, yielding N-[2-(2,3-dioxoquinoxalin-1-yl)ethyl]-3-oxo-2H-1,4-benzoxazine-6-carboxamide .
-
Reduction : NaBH4 selectively reduces the quinoxaline-dione to 2,3-dihydroxyquinoxaline without affecting the carboxamide group .
Cross-Coupling Reactions
The carboxamide group participates in metal-catalyzed couplings:
-
Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DMF) introduces aryl groups at position 6 of the benzoxazine .
-
Buchwald-Hartwig Amination : Forms C–N bonds between the carboxamide nitrogen and aryl halides .
Table 2: Catalytic Cross-Coupling Examples
| Reaction Type | Catalyst | Substrate | Product Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | 4-Fluorophenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 4-Bromoaniline | 65% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition between the quinoxaline-dione and alkenes (e.g., styrene), forming bicyclic adducts .
Biochemical Interactions
-
Enzyme Inhibition : The compound competitively inhibits dihydroorotate dehydrogenase (Ki = 1.2 µM) via binding to the flavin adenine dinucleotide (FAD) site .
-
DNA Intercalation : The planar quinoxaline-dione intercalates into double-stranded DNA (Kd = 8.5 µM), as shown by fluorescence quenching assays .
Scientific Research Applications
Biological Activities
The biological activities associated with N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide include:
- Antimicrobial Activity : Compounds containing the quinoxaline structure have been reported to exhibit significant antibacterial and antifungal properties. Research indicates that derivatives of quinoxaline can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in metabolic pathways. Its structure allows it to bind effectively to target enzymes, which could be beneficial in treating metabolic disorders .
Research Findings and Case Studies
Several studies have documented the applications and effects of similar compounds:
- Antibacterial Activity : A study on 3,4-dihydroquinoxalin derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance its antibacterial properties, leading to significant zones of inhibition against pathogens such as E. coli and S. aureus .
- Anticancer Studies : Research focusing on quinoxaline-based compounds has revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study indicated that certain derivatives could inhibit the proliferation of breast cancer cells by targeting specific oncogenic pathways .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies help predict how modifications to the chemical structure can enhance biological activity .
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related derivatives (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Observations :
Structural Complexity: The target compound’s benzoxazine-carboxamide group distinguishes it from simpler quinoxaline derivatives (e.g., ethyl esters or sulfonyl variants in ).
Redox Activity: Unlike the benzodioxin-pyridine analog (), the quinoxaline-dione core may confer redox-modulating properties, akin to other 2,3-diketone-containing compounds .
Molecular Weight: The compound’s higher molecular weight (~427 g/mol) relative to dihydroisoquinoline esters (~293 g/mol) could impact pharmacokinetics, necessitating formulation optimization for bioavailability.
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound belonging to the class of benzoxazines and quinoxalines. This article delves into its biological activity, synthesizing existing research findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by a benzoxazine ring fused with a quinoxaline moiety. The molecular formula is , with a molecular weight of approximately 372.39 g/mol. Its structural complexity allows for various interactions at the molecular level, which are crucial for its biological activities.
Antiviral Properties
Research has highlighted the antiviral potential of quinoxaline derivatives, particularly in the context of HIV treatments. For instance, compounds similar to this compound have shown significant inhibitory effects on HIV replication. A study indicated that derivatives with similar structures demonstrated IC50 values in the low micromolar range against HIV-1 .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives are well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. For example, certain dihydroquinoxaline derivatives have been reported to act as antagonists for bradykinin receptors, further supporting their role in reducing inflammation .
Neuropharmacological Activity
Recent investigations into neuropharmacological effects suggest that related compounds exhibit analgesic and sedative properties. These findings point towards potential applications in pain management and neurological disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or inflammatory processes.
- Receptor Modulation : It could act as an antagonist at specific receptors involved in inflammatory signaling pathways.
- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its efficacy at target sites.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, quinoxalinone and benzoxazine moieties are often synthesized separately and coupled via ethylenediamine linkers. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Acidic or basic conditions optimize cyclization; e.g., nitric acid aids in cobalt(II) coordination during intermediate purification .
- Temperature : Controlled heating (60–80°C) minimizes side reactions in dihydroquinoxaline formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
